3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Overview
Description
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound with a molecular formula of C23H24N2O4S and a molecular weight of 424.52 . This compound is characterized by its unique bicyclo[2.2.2]octane core structure, which is functionalized with carbamoyl and carboxylic acid groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to downstream effects on cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro- and 5-chloro-2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs: These compounds share structural similarities and are investigated for their biological activities.
(3-Carbamoyl-4,5,6,7,8,9-hexahydro-cycloocta[b]thiophen-2-yl)-carbamic acid methyl ester: Another structurally related compound with potential biological activities.
Uniqueness
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its bicyclo[2.2.2]octane core structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c24-20(26)18-15-10-9-11-3-1-2-4-14(11)19(15)30-22(18)25-21(27)16-12-5-7-13(8-6-12)17(16)23(28)29/h1-4,12-13,16-17H,5-10H2,(H2,24,26)(H,25,27)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSQOBWVDYQCNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NC3=C(C4=C(S3)C5=CC=CC=C5CC4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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